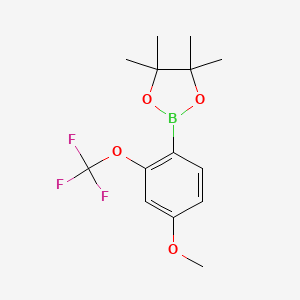2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13678995
Molecular Formula: C14H18BF3O4
Molecular Weight: 318.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18BF3O4 |
|---|---|
| Molecular Weight | 318.10 g/mol |
| IUPAC Name | 2-[4-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(19-5)8-11(10)20-14(16,17)18/h6-8H,1-5H3 |
| Standard InChI Key | BSVXLZKNSBJEEH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its structural features:
-
A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.
-
A substituted phenyl group at the 2-position, bearing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at the 4- and 2-positions, respectively .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BF₃O₄ | |
| Molecular Weight | 318.1 g/mol | |
| CAS Number | 1196395-85-3 | |
| SMILES | COC1=CC(OC(F)(F)F)=C(C=C1)B1OC(C)(C)C(C)(C)O1 | |
| Purity | 95% |
The trifluoromethoxy group contributes to electron-withdrawing effects, while the methoxy group offers electron-donating properties, creating a polarized aromatic system that influences reactivity .
Synthesis and Manufacturing
General Synthetic Routes
The compound is synthesized via esterification of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol). A representative method involves:
-
Boronic Acid Preparation: Halogenation of the substituted phenyl precursor followed by borylation.
-
Cyclocondensation: Reaction with pinacol under dehydrating conditions .
Example Protocol (adapted from ):
-
Step 1: (Dichloromethyl)boronic acid is prepared via Grignard reaction.
-
Step 2: The boronic acid is treated with pinacol and magnesium sulfate in dichloromethane.
-
Step 3: Purification via filtration and crystallization yields the dioxaborolane.
Optimization Challenges
-
Moisture Sensitivity: Boron esters are hygroscopic, requiring anhydrous conditions .
-
Byproduct Formation: Competing side reactions necessitate precise stoichiometry and temperature control .
Physical and Chemical Properties
Physicochemical Characteristics
Spectroscopic Data
-
¹H NMR: Peaks for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy/trifluoromethoxy groups (δ 3.8–4.0 ppm) .
-
¹¹B NMR: Signal near δ 30 ppm, typical for sp²-hybridized boron .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound acts as a boronate ester in palladium-catalyzed couplings to form biaryl structures, critical in drug discovery .
Example: Synthesis of trifluoromethylated cyclopropanes via copper-catalyzed cyclopropanation .
Trifluoromethyl Group Incorporation
The -OCF₃ group enhances metabolic stability and lipophilicity in pharmaceuticals. This compound serves as a building block for:
Materials Science
Used in liquid crystals and polymeric materials due to its thermal stability and electronic properties .
Pharmaceutical Relevance
Drug Intermediate Case Studies
-
Case 1: Synthesis of 3-(trifluoromethyl)cyclopropylamines, bioactive motifs in CNS drugs .
-
Case 2: Functionalization of EGFR kinase inhibitors to improve pharmacokinetics .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume